N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves a multistep process. The reaction of 3-aminocrotonic acid with benzoyl chloride is followed by cyclization with hydrazine hydrate. The resulting compound then undergoes condensation with 2-chloro-1-nitrobenzene. The final product is purified using column chromatography. In another study, new derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides were synthesized using a facile aminolysis reaction, in which different alkyl and aryl esters and amides are substituted at N-1 and C-3 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a 2-oxo-1,2-dihydropyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, a methyl group, and a 2-phenoxypropanamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The compound is synthesized through a series of reactions involving 3-aminocrotonic acid, benzoyl chloride, hydrazine hydrate, and 2-chloro-1-nitrobenzene.Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol. It is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. Its melting point is reported to be around 170-172°C.科学研究应用
药物发现与开发
N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-2-苯氧基丙酰胺可能在药物发现领域产生影响,特别是在 HIV 整合酶抑制剂的开发中。一项利用 19F 核磁共振 (NMR) 光谱在药物发现计划中进行的研究重点关注了类似化合物的代谢命运和排泄平衡,为优化候选药物的药代动力学特征提出了潜在途径 (E. Monteagudo 等,2007)。
缓蚀
类似于所讨论化学结构的含有氧、氮和硫供体的化合物已被研究其作为缓蚀剂的潜力。这些研究表明,此类化合物可以为金属提供显著的防腐蚀保护,这可能与增强材料耐用性的工业应用相关 (H. D. Leçe 等,2008)。
癌症研究
对具有与 N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-2-苯氧基丙酰胺 相似结构的化合物的研究已在癌症研究中显示出潜力。例如,合成了取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基]苯甲酰胺/苯磺酰胺,并评估了它们的抗炎和抗癌特性,表明此类化合物在治疗应用中的效用 (Madhavi Gangapuram 和 K. Redda,2009)。
抗糖尿病活性
已探索新型二氢嘧啶衍生物的合成和体外抗糖尿病筛选,证明具有与 N-((3-(2-氧代-1,2-二氢吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)-2-苯氧基丙酰胺 相似结构特征的化合物可以通过 α-淀粉酶抑制等机制在糖尿病治疗中具有潜在应用 (J. Lalpara 等,2021)。
发光和敏化
关于敏化发光化合物的研究,例如涉及 ZnS 纳米颗粒和镧系元素离子的研究,表明在材料科学中具有潜在应用,特别是在新型发光材料和传感器的开发中 (Rodney A. Tigaa 等,2017)。
未来方向
属性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(24-12-6-3-2-4-7-12)16(22)19-10-14-20-15(21-25-14)13-8-5-9-18-17(13)23/h2-9,11H,10H2,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWLQRALLJLSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CNC2=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。